[(5aR,9aS)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepin-4-yl]-thiophen-3-ylmethanone
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Overview
Description
This compound, chemically known as [(5aR,9aS)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepin-4-yl]-thiophen-3-ylmethanone, is an intriguing molecule with a complex bicyclic structure. Its unique configuration and functional groups make it a subject of interest in various fields including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving the formation of the pyrido[4,3-f][1,4]oxazepine ring system, followed by the introduction of the thiophen-3-ylmethanone moiety. The synthetic pathway typically involves:
Cyclization Reactions: The initial step often involves a cyclization reaction to form the core oxazepine ring. Common reagents include bases such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).
Functional Group Introduction: Subsequent steps include the introduction of functional groups through substitution reactions. For example, thiophene can be introduced via palladium-catalyzed coupling reactions.
Industrial Production Methods
In an industrial setting, this compound may be synthesized using continuous flow chemistry to ensure high yield and purity. This method allows for precise control over reaction conditions, minimizing side reactions and byproducts. Catalysts like palladium on carbon (Pd/C) are frequently used to facilitate these reactions.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the thiophene ring, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: H2O2, m-CPBA
Reducing Agents: LiAlH4, NaBH4
Catalysts: Pd/C, NaH
Scientific Research Applications
This compound finds applications in various scientific research domains:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in studying the interactions of heterocyclic compounds with biological macromolecules.
Medicine: Its derivatives are investigated for potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Industry: The compound is used in the development of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It can bind to proteins, altering their conformation and function. In medicinal applications, it may inhibit enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. For instance, the thiophen-3-ylmethanone moiety can enhance binding affinity to target sites, increasing its efficacy.
Comparison with Similar Compounds
Compared to similar compounds, [(5aR,9aS)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepin-4-yl]-thiophen-3-ylmethanone stands out due to its unique bicyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:
[(5aR,9aS)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepin-4-yl]-benzylmethanone: This compound, similar in structure but with a benzyl group instead of a thiophene, shows different reactivity and biological activity.
[(5aR,9aS)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepin-4-yl]-furan-3-ylmethanone: The presence of a furan ring instead of a thiophene ring alters its chemical reactivity and pharmacokinetic properties.
Each variation introduces subtle differences that can significantly impact the compound's overall behavior and effectiveness in its applications.
Properties
IUPAC Name |
[(5aR,9aS)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepin-4-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-13(11-2-6-18-9-11)15-4-5-17-12-7-14-3-1-10(12)8-15/h2,6,9-10,12,14H,1,3-5,7-8H2/t10-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYGATAQQXZJFA-ZYHUDNBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CN(CCO2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1CN(CCO2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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